2-(4-(Butylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(4-(Butylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a phenyl group substituted with a butylsulfonyl moiety. The combination of these functional groups imparts distinct reactivity and stability to the compound, making it valuable in synthetic chemistry and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Butylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Phenylboronic Acid Derivative: The starting material, 4-(Butylsulfonyl)phenylboronic acid, is prepared by reacting 4-bromobutylsulfonylbenzene with a boronic acid reagent under Suzuki-Miyaura coupling conditions.
Cyclization to Form the Dioxaborolane Ring: The phenylboronic acid derivative is then reacted with pinacol in the presence of a dehydrating agent such as toluene or xylene to form the dioxaborolane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Butylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boron-containing compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Hydrogen peroxide, sodium periodate.
Bases: Potassium carbonate, sodium hydroxide.
Major Products Formed
Aryl or Vinyl Compounds: Formed through Suzuki-Miyaura coupling.
Phenol Derivatives: Formed through oxidation reactions.
Substituted Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
2-(4-(Butylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-(Butylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boron atom. In Suzuki-Miyaura coupling, the boron atom facilitates the transmetalation step, where the organic group is transferred from boron to palladium, leading to the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
2-(4-(Methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but with a methyl group instead of a butyl group.
2-(4-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but with an ethyl group instead of a butyl group.
Uniqueness
2-(4-(Butylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the butylsulfonyl group, which imparts distinct steric and electronic properties. This makes it more suitable for specific applications where bulkier substituents are required to achieve desired reactivity and selectivity.
Properties
Molecular Formula |
C16H25BO4S |
---|---|
Molecular Weight |
324.2 g/mol |
IUPAC Name |
2-(4-butylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H25BO4S/c1-6-7-12-22(18,19)14-10-8-13(9-11-14)17-20-15(2,3)16(4,5)21-17/h8-11H,6-7,12H2,1-5H3 |
InChI Key |
XVWDUXIVMBGAQF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)CCCC |
Origin of Product |
United States |
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